2-Amino-3-guanidino-propionic acid

Description

Context as a Non-Proteinogenic L-Alpha-Amino Acid

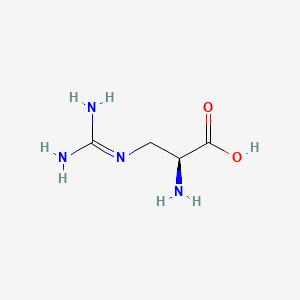

Unlike the 22 proteinogenic amino acids that are encoded by the genetic code to build proteins, 2-Amino-3-guanidinopropionic acid is classified as a non-proteinogenic L-alpha-amino acid. nih.govwikipedia.org This means it is not naturally incorporated into polypeptide chains during protein synthesis. wikipedia.org Non-proteinogenic amino acids, a group that includes over 140 naturally occurring examples, are crucial as intermediates in biosynthesis, in the post-translational modification of proteins, and as key players in various physiological roles. wikipedia.org 2-Amino-3-guanidinopropionic acid is specifically a derivative of L-alanine, where a guanidino group replaces one of the methyl hydrogens. nih.gov

Role as an Arginine Analogue in Biochemical Systems

The defining characteristic of 2-Amino-3-guanidinopropionic acid in a biochemical context is its function as an analogue of L-arginine. evitachem.comanaspec.com Arginine is a proteinogenic amino acid with a side chain containing a guanidinium (B1211019) group. wikipedia.org 2-Amino-3-guanidinopropionic acid mimics this structure, albeit with a shorter side chain. nih.gov This structural similarity allows it to interact with enzymes and transporters that normally bind arginine. For instance, it has been studied in the context of human arginase I, an enzyme that hydrolyzes L-arginine. nih.gov X-ray crystallography has revealed that the binding of 2-Amino-3-guanidinopropionic acid to this enzyme is dominated by hydrogen bonds with its α-carboxylate and α-amino groups. nih.gov

Significance in Advanced Chemical and Biochemical Research

The unique properties of 2-Amino-3-guanidinopropionic acid make it a significant tool in modern research. Its primary application lies in peptide synthesis, where it serves as a building block to create peptides with novel properties. evitachem.comanaspec.com The incorporation of this non-proteinogenic amino acid can influence the biological activity and stability of the resulting peptides due to the presence of the guanidino group, which can enhance interactions through hydrogen bonding and electrostatic forces. evitachem.com

Furthermore, its role as an arginine analogue makes it invaluable for studying enzyme mechanisms and receptor binding. evitachem.comnih.gov By observing how this "imposter" interacts with biological targets, scientists can gain a deeper understanding of the specific recognition and catalytic processes involving L-arginine. This includes its use in investigating nitric oxide synthase, an enzyme for which L-arginine is a substrate. nih.gov The hydrochloride salt of 2-Amino-3-guanidinopropionic acid is often used in these biochemical applications due to its enhanced solubility in aqueous solutions. sigmaaldrich.com

Interactive Data Table: Properties of 2-Amino-3-guanidinopropionic acid

| Property | Value |

|---|---|

| Molecular Formula | C4H10N4O2 |

| Molecular Weight | 146.15 g/mol |

| IUPAC Name | (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid |

| Synonyms | 3-((Aminoiminomethyl)amino)-L-alanine, dinor-L-arginine |

| Classification | Non-proteinogenic L-alpha-amino acid, L-alanine derivative |

Data sourced from PubChem and other chemical suppliers. nih.govechemi.com

Interactive Data Table: Properties of Fmoc-L-2-Amino-3-guanidinopropionic acid

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O4 |

| Molecular Weight | 368.4 g/mol |

| Appearance | White to off-white powder |

| Application | Peptide synthesis |

Data sourced from various chemical suppliers. evitachem.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBJHKABANTVCP-REOHCLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179363 |

Source

|

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14191-91-4, 2462-51-3 |

Source

|

| Record name | L-α-Amino-β-guanidinopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14191-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, 3-((aminoiminomethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amino-beta-guanidinopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 2 Amino 3 Guanidino Propionic Acid

Established Synthetic Pathways for 2-Amino-3-guanidino-propionic acid

The synthesis of this compound and its analogs often begins with readily available amino acid precursors, followed by the strategic introduction of the guanidino moiety.

A common and effective approach for synthesizing this compound involves utilizing other amino acids as foundational scaffolds. One established pathway starts with a protected form of diaminopropionic acid (Dap). nih.gov This method allows for the stereospecific incorporation of the guanidino functionality. For instance, in solid-phase peptide synthesis, a peptide chain can be assembled, and at the desired position, a protected Dap residue is incorporated. The protecting group on the β-amino group of Dap is then selectively removed, exposing a primary amine for the subsequent guanidinylation step. nih.gov This strategy effectively transforms the Dap residue into a this compound unit within a peptide sequence. nih.gov

The introduction of the guanidino group, or guanidinylation, is a critical transformation in the synthesis of this compound. This is typically achieved by reacting a primary amine with a guanylating agent. A variety of reagents have been developed for this purpose, each with specific applications and reaction conditions.

Commonly used guanylating reagents include:

Moroder's Reagent (N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine): This reagent is frequently used in solid-phase synthesis for the guanylation of amino groups. nih.gov

N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: This is another effective reagent for transferring a protected guanidino group to a primary amine. nih.gov It is particularly useful for preparing terminally alkylated guanidines. nih.gov

Acylated Derivatives of N-Boc-S-methylisothiourea: These precursors are employed for synthesizing acylated guanidino compounds. nih.gov

| Guanylating Reagent | Application Example |

| Moroder's Reagent | Guanylation of the α-amino group of an amino acid precursor on solid phase. nih.gov |

| N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Synthesis of terminally alkylated guanidines by reaction with an orthogonally deprotected amine. nih.gov |

| Acylated N-Boc-S-methylisothiourea Derivatives | Used as a precursor for creating acylated guanidines. nih.gov |

Protective Group Chemistry in Derivative Synthesis

The synthesis of peptides and complex molecules containing this compound relies heavily on the use of protecting groups to prevent unwanted side reactions at its multiple functional sites (α-amino, carboxyl, and guanidino groups). researchgate.netbiosynth.com

In modern peptide synthesis, two main strategies for protecting the α-amino group are dominant: the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. wikipedia.orgamericanpeptidesociety.org Both are extensively used in Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.org

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This mild deprotection condition makes the Fmoc strategy highly popular, especially for the synthesis of long or acid-sensitive peptides. biosynth.comamericanpeptidesociety.org Fmoc-L-2-amino-3-guanidinopropionic acid is a commercially available derivative used as a building block in peptide synthesis. evitachem.com The Fmoc group protects the α-amino function while the peptide chain is elongated. evitachem.com

Boc (tert-butyloxycarbonyl): The Boc group is acid-labile and is removed by treatment with acids, commonly trifluoroacetic acid (TFA). americanpeptidesociety.org While the conditions are harsher than those for Fmoc removal, the Boc strategy remains valuable for specific applications, such as for sequences that are prone to racemization under basic conditions. americanpeptidesociety.org

| Strategy | Protecting Group | Deprotection Condition | Key Advantages |

| Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) americanpeptidesociety.org | Mild conditions, suitable for complex and acid-sensitive peptides. biosynth.comamericanpeptidesociety.org |

| Boc | tert-butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org | Useful for short peptides or base-sensitive sequences. americanpeptidesociety.org |

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. researchgate.netbham.ac.uk This allows for the selective modification of a polyfunctional molecule at various sites. bham.ac.uk The combination of Fmoc for α-amino protection and acid-labile groups like tert-butyl (tBu) for side-chain protection is a classic example of an orthogonal system, as the Fmoc group is removed by base while the tBu group is cleaved by acid. biosynth.com

In the context of this compound derivatives, orthogonal strategies are essential for complex syntheses, such as the creation of branched or cyclic peptides. researchgate.net For example, a protecting group like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) can be used to protect a side-chain amine. The Dde group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal but can be selectively cleaved using hydrazine. nih.gov This three-dimensional orthogonality (acid-labile, base-labile, and hydrazine-labile groups) provides precise control over the synthetic sequence. nih.govresearchgate.net

Derivatization for Specialized Research Applications

The unique structure of this compound makes it a versatile tool for creating specialized molecules for research.

Arginine Mimetics: The compound is widely used as an arginine mimetic. nih.gov By incorporating it into peptides in place of arginine, researchers can probe the specific interactions of the guanidinium (B1211019) group. Because its side chain is shorter than that of arginine, it introduces conformational constraints that can modulate binding affinity and specificity. nih.govnih.gov For example, peptides containing this mimetic have been used to study and alter the binding specificity for protein domains like the Src, Grb, and Crk SH3 domains. nih.gov

Enzyme-Inhibitor Studies: As a close structural analog of arginine, this compound (referred to as dinor-L-arginine in this context) can act as an unreactive substrate analog to study enzyme mechanisms. nih.gov It has been used to investigate the binding interactions within the active site of human arginase I, an enzyme that hydrolyzes L-arginine. X-ray crystal structures of the enzyme bound to this analog have provided insights into how the enzyme recognizes its substrate, revealing that hydrogen bonds to the α-carboxylate and α-amino groups are key for binding. nih.gov

Functionalized Ligands: The guanidino group itself can be a point of modification to create functionalized ligands. nih.gov By synthesizing derivatives with alkylated or acylated guanidino groups, it is possible to fine-tune the biological activity of peptides. This approach has been used to develop RGD-based ligands that show selective modulation of integrin subtypes, demonstrating that even small modifications to the guanidinium moiety can significantly alter biological specificity. nih.gov

Synthesis of Peptide Conjugates and Oligomers

The incorporation of 2-amino-3-guanidinopropionic acid into peptide sequences is primarily achieved through solid-phase peptide synthesis (SPPS). The commercially available Nα-Fmoc-protected derivative, Fmoc-L-2-amino-3-guanidinopropionic acid, serves as the key starting material for this process. anaspec.comscbt.comalfa-chemistry.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group is crucial for preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain. anaspec.com

The general protocol for SPPS involves the initial loading of the first amino acid onto a solid support, typically a resin such as Rink Amide or 2-chlorotrityl chloride resin. uci.edu The synthesis then proceeds in a cycle of deprotection and coupling steps. The Fmoc group is removed from the resin-bound amino acid using a weak base, commonly a solution of 20% piperidine in a solvent like dimethylformamide (DMF). uci.edu Following the removal of the Fmoc group, the next Fmoc-protected amino acid, in this case, Fmoc-L-2-amino-3-guanidinopropionic acid, is activated and coupled to the free amine on the resin.

Activation of the carboxylic acid of the incoming amino acid is critical for efficient peptide bond formation. Common coupling reagents used for this purpose include phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or collidine. uci.edumdpi.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

While specific data on the synthesis of oligomers composed solely of 2-amino-3-guanidinopropionic acid is not extensively documented in publicly available literature, the principles of SPPS are directly applicable. The repeated coupling of Fmoc-L-2-amino-3-guanidinopropionic acid would lead to the formation of such homo-oligomers. The efficiency of each coupling step would be critical and could be monitored using standard techniques like the Kaiser test or by analyzing a small cleaved portion of the resin-bound peptide by mass spectrometry.

The synthesis of peptide conjugates, where a peptide chain containing 2-amino-3-guanidinopropionic acid is linked to another molecule, also follows the foundational principles of SPPS. For instance, a study detailed the synthesis of a bioconjugate where a guanidine-containing compound was coupled to the N-terminus of a peptide synthesized on a solid support. mdpi.com This demonstrates the feasibility of attaching other molecules to peptides containing guanidinium groups.

Table 1: Key Reagents in the Synthesis of Peptides Containing 2-Amino-3-guanidinopropionic Acid

| Reagent | Function | Common Examples |

| Protected Amino Acid | Building block for peptide chain | Fmoc-L-2-amino-3-guanidinopropionic acid |

| Solid Support | Insoluble matrix for peptide assembly | Rink Amide resin, 2-chlorotrityl chloride resin |

| Deprotection Agent | Removes the Fmoc protecting group | 20% Piperidine in DMF |

| Coupling Reagent | Activates the carboxylic acid for peptide bond formation | HATU, HCTU, PyBOP |

| Base | Facilitates the coupling reaction | DIPEA, Collidine, N-methylmorpholine |

Modifications for Bioconjugation Studies

The functional groups of 2-amino-3-guanidinopropionic acid, namely the α-amino group, the carboxylic acid group, and the side-chain guanidinium group, provide handles for chemical modification, enabling its use in bioconjugation studies. These modifications can introduce reporter molecules like fluorescent dyes or create functionalities for specific ligation chemistries.

Fluorescent Labeling:

Fluorescent labeling is a powerful tool for visualizing and tracking molecules in biological systems. researchgate.net While direct fluorescent labeling of 2-amino-3-guanidinopropionic acid has not been specifically detailed in the reviewed literature, general strategies for labeling amino acids can be applied. One common approach involves reacting the primary amine of the amino acid with a fluorescent dye that has an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. For this to be specific to the side chain, the α-amino group would first need to be protected.

Alternatively, a fluorescently labeled version of 2-amino-3-guanidinopropionic acid could be synthesized and then incorporated into a peptide. This would involve modifying a precursor of the amino acid with a fluorophore before the final guanidinylation step or attaching a fluorophore to a protected derivative of 2-amino-3-guanidinopropionic acid.

Click Chemistry:

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for bioconjugation due to its high efficiency and specificity. bachem.com To utilize click chemistry, one of the components must contain an azide (B81097) group and the other an alkyne group.

For 2-amino-3-guanidinopropionic acid, this could be achieved by modifying its side chain to incorporate either an azide or an alkyne. For example, a synthetic route could be designed to introduce an azido- or alkynyl-containing moiety during the synthesis of the amino acid itself. Once incorporated into a peptide, this modified residue would be ready to "click" with a molecule containing the complementary functional group, such as a fluorescent probe, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain. bachem.com The use of ω-azido-α-amino acids and propargyl derivatives of amino acids are established methods for introducing clickable functionalities into peptides. bachem.com

Table 2: Potential Bioconjugation Strategies for 2-Amino-3-guanidinopropionic Acid

| Modification Strategy | Reactive Groups | Potential Applications |

| Fluorescent Labeling | Amine-reactive dyes (e.g., NHS esters) reacting with the amino group. | Fluorescence microscopy, flow cytometry, binding assays. |

| Click Chemistry (CuAAC) | Azide and alkyne groups introduced into the side chain. | Site-specific labeling with probes, drugs, or polymers; peptide cyclization. |

While detailed research findings specifically on the bioconjugation of 2-amino-3-guanidinopropionic acid are limited in the public domain, the established chemical principles and methodologies for peptide synthesis and modification provide a clear framework for its potential applications in creating novel and functional biomolecules.

Biochemical Roles and Enzymatic Interaction Mechanisms of 2 Amino 3 Guanidino Propionic Acid

Occurrence and Metabolism within Biological Systems

Presence as a Natural Metabolite

2-Amino-3-guanidino-propionic acid, also known as β-guanidino-L-alanine, is a non-proteinogenic L-alpha-amino acid. nih.gov It has been identified as a natural metabolite in Brassica napus (rapeseed), indicating its synthesis and presence within this plant species. nih.gov Brassica napus is an allotetraploid plant, and its genome contains multiple isogenes for enzymes involved in fatty acid metabolism, such as FAD2, which are expressed throughout the plant's tissues. nih.gov While the specific metabolic pathways producing this compound in Brassica napus are not fully elucidated in the provided context, its identification as a metabolite confirms its endogenous nature within this organism. nih.gov

Involvement in Guanidino Compound Biosynthesis and Transamidination Pathways

The biosynthesis of many guanidino compounds in biological systems occurs primarily through a process called transamidination. researchgate.netnih.gov This process involves the transfer of an amidino group from a donor molecule, most commonly L-arginine, to an acceptor molecule. researchgate.netnih.gov This is a major pathway for the synthesis of compounds like creatine (B1669601), guanidinoacetic acid, and gamma-guanidinobutyric acid. researchgate.netnih.gov

While the direct synthesis of this compound via transamidination is not explicitly detailed, the general mechanism for related compounds is well-established. For instance, the synthesis of creatine involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which catalyzes the transfer of the amidino group from arginine to glycine. researchgate.netnih.gov Another related compound, β-guanidinopropionic acid, is formed from the transamidation of arginine and β-alanine, a reaction also catalyzed by AGAT. nih.gov It is plausible that this compound is synthesized through a similar transamidination reaction where L-alanine or a related precursor acts as the acceptor of the guanidino group from arginine.

Enzymological Studies and Enzyme-Ligand Recognition

Interactions with Arginase I and Other Guanidino-Modifying Enzymes

This compound, also referred to as dinor-L-arginine, has been studied for its interaction with human arginase I (HAI). nih.govnih.gov Arginase I is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by catalyzing the hydrolysis of L-arginine into L-ornithine and urea. nih.govnih.gov

Studies have shown that this compound is not a substrate for human arginase I but acts as a weak inhibitor of the enzyme. nih.gov This inhibitory activity is also observed with arginase from Bacillus caldovelox. nih.gov The shorter side chain of this compound, which has two fewer methylene (B1212753) groups than L-arginine, is a key factor in its inability to be hydrolyzed by arginase. nih.gov

Analysis of Binding Affinity and Substrate Analog Properties

As a structural analog of L-arginine, this compound binds to the active site of human arginase I. nih.govnih.gov X-ray crystallography studies of the enzyme-inhibitor complex have provided detailed insights into the molecular basis of this interaction. nih.govnih.gov

The binding is dominated by hydrogen bonds formed between the enzyme and the α-carboxylate and α-amino groups of the inhibitor. nih.govnih.gov Specifically, the α-amino group of this compound accepts hydrogen bonds from the side chain of Asp183 and two water molecules. nih.gov The α-carboxylate group, in turn, accepts hydrogen bonds from the side chains of Asn130 and Ser137, as well as three water molecules. nih.gov

A critical finding from these structural studies is that the guanidinium (B1211019) group of this compound does not directly interact with the binuclear manganese center in the active site of arginase I. nih.govnih.gov This lack of direct interaction with the catalytic metal ions explains why it is not a substrate for the enzyme. nih.gov The positioning of the guanidinium group, due to the shorter side chain, prevents the necessary orientation for the metal-activated hydroxide (B78521) mechanism to proceed with hydrolysis. nih.gov

Modulation of Biochemical Processes via Guanidino Group Interactions

The guanidino group is a key functional moiety in a variety of biologically active molecules, including the amino acid arginine. wikipedia.org This group is a precursor for the biosynthesis of nitric oxide, a critical signaling molecule. wikipedia.org The positive charge of the guanidinium group is delocalized, allowing for the formation of multiple hydrogen bonds, which is why arginine is frequently found at the interface between proteins. wikipedia.org

While specific modulatory roles of this compound are still under investigation, its structural similarity to other bioactive guanidino compounds suggests potential involvement in various biochemical processes. For instance, the related compound 3-guanidinopropionic acid has been shown to improve insulin (B600854) sensitivity. researchgate.net Another related molecule, sarcosine (B1681465) (N-methylglycine), is involved in the metabolism of choline (B1196258) and glycine. wikipedia.org Given that the guanidino group is central to the function of these and other molecules like creatine and various arginine derivatives, the interactions of the guanidino group of this compound are likely to be significant in its biological effects. researchgate.netwikipedia.org

Structural Elucidation and Computational Analysis of 2 Amino 3 Guanidino Propionic Acid and Its Derivatives

Advanced Crystallographic Investigations

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in determining the precise three-dimensional atomic arrangement of 2-amino-3-guanidino-propionic acid (L-arginine) and its various salts and complexes. These studies provide fundamental data on bond lengths, bond angles, and molecular conformation, which are crucial for understanding its chemical behavior and biological function.

Single Crystal X-ray Diffraction Analysis of Salts and Complexes

Single-crystal X-ray diffraction (SC-XRD) has been successfully employed to resolve the structures of numerous L-arginine derivatives. For instance, the crystal structure of L-arginine phosphate monohydrate was determined to belong to the space group P2₁ with two formula units per unit cell. iucr.org Similarly, three isostructural dihalogen salts, (H₃AGP)Cl₂, (H₃AGP)Br₂, and (H₃AGP)I₂, were found to crystallize in the orthorhombic P2₁2₁2₁ space group. researchgate.net

The analysis of L-arginine hydrochloride revealed a monoclinic P2₁ space group with four molecules in the unit cell. researchgate.netijans.org This indicates the presence of two crystallographically independent molecules, a feature also observed in the crystal structure of L-arginine itself, which was solved from powder X-ray diffraction data. sci-hub.sersc.org The structure of DL-arginine, the racemic mixture, was also determined from powder diffraction data and found to crystallize in the Pna2₁ space group. sci-hub.se

These studies reveal that the L-arginine molecule typically exists as a zwitterion, where the α-amino and guanidyl groups are protonated, and the carboxyl group is deprotonated. iucr.org The conformation of the side chain can vary; in L-arginine phosphate monohydrate, it adopts an unusual folded conformation. iucr.org In contrast, conformational differences, particularly in the terminal N-methyl group, were observed between two polymorphic forms of Nᴳ-monomethyl-l-arginine hydrochloride. acs.org

Table 1: Selected Crystallographic Data for this compound (L-arginine) and its Salts

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Z |

|---|---|---|---|---|---|

| L-arginine | C₆H₁₄N₄O₂ | Monoclinic | P2₁ | a=9.76 Å, b=16.02 Å, c=5.58 Å, β=98.1° | 4 |

| L-arginine phosphate monohydrate | C₆H₁₄N₄O₂·H₃PO₄·H₂O | Monoclinic | P2₁ | a=10.85 Å, b=7.91 Å, c=7.32 Å, β=98.0° | 2 |

| L-arginine hydrochloride | C₆H₁₄N₄O₂·HCl | Monoclinic | P2₁ | a=5.33 Å, b=9.46 Å, c=20.07 Å, β=90.5° | 4 |

| L-arginine D-glutamate monohydrate | C₆H₁₅N₄O₂⁺·C₅H₈NO₄⁻·H₂O | Monoclinic | P2₁ | a=9.94 Å, b=4.67 Å, c=17.31 Å, β=95.3° | 2 |

| (S)-2-amino-3-guanidinopropanoic acid dichloride | C₄H₁₂N₄O₂²⁺·2Cl⁻ | Orthorhombic | P2₁2₁2₁ | - | 4 |

Z = number of formula units per unit cell. Data sourced from multiple crystallographic studies. iucr.orgresearchgate.netresearchgate.netsci-hub.seias.ac.in

Elucidation of Hydrogen Bonding Networks and Crystal Packing

The crystal structures of this compound and its salts are stabilized by extensive and complex hydrogen bonding networks. The protonated guanidinium (B1211019) and α-amino groups act as excellent hydrogen bond donors, while the carboxylate group and counter-ions (like phosphate and chloride) serve as acceptors.

In L-arginine phosphate monohydrate, the crystal structure is composed of alternating layers of phosphate groups and arginine molecules stacked along the crystallographic a-axis, held together by a dense network of hydrogen bonds. iucr.org The guanidinium group, which is strictly planar, and the amino group are both protonated, participating actively in these interactions. iucr.org

The crystal packing of L-arginine itself is described in terms of severely puckered sheets parallel to the ab-plane, with all hydrogen bonding occurring within these sheets. sci-hub.seresearchgate.net Stacking of these sheets involves weaker van der Waals interactions. sci-hub.se Similarly, in DL-arginine, the structure features zigzag chains of molecules linked by a double hydrogen-bonded ring motif between the guanidinium and carboxylate groups of adjacent molecules. sci-hub.se

Spectroscopic Characterization for Molecular Architecture

Spectroscopic methods, including infrared (IR) and Raman spectroscopy, are vital for probing the molecular architecture of this compound. These techniques provide detailed information about the vibrational modes of the molecule, confirming the presence of specific functional groups and offering insights into intermolecular interactions like hydrogen bonding.

Infrared and Raman Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) and Raman spectroscopy have been widely used to study L-arginine and its derivatives. nih.govnih.gov The spectra are characterized by distinct bands corresponding to the vibrations of its key functional groups: the carboxylate (-COO⁻), the protonated amino (-NH₃⁺), the guanidinium group (-C(NH₂)₂⁺), and the aliphatic backbone.

For L-arginine phosphate monohydrate (LAP), the FT-IR spectrum shows characteristic absorption bands for O-H or N-H stretching in the 3450-3166 cm⁻¹ region. researchgate.net The C=O stretching vibration is observed around 1690 cm⁻¹, and a band near 1650 cm⁻¹ is attributed to the COO⁻ group. researchgate.net In studies of L-arginine in aqueous solution, Raman and FT-IR spectra have been measured and analyzed to understand the vibrational features of its positively charged side chain. nih.gov

The complementary nature of IR and Raman spectroscopy provides a more complete vibrational profile. For example, in one study, a band at 2928 cm⁻¹ in the IR spectrum was assigned to the asymmetric stretching of a CH₃ group, which did not appear in the Raman spectrum. Conversely, an intense band at 2842 cm⁻¹ in the Raman spectrum, attributed to the symmetric stretch of CH₃, was absent in the IR spectrum.

Interpretation of Vibrational Modes and Functional Group Signatures

The assignment of specific vibrational modes to the observed spectral bands is often supported by theoretical calculations. nih.gov This combined experimental and computational approach allows for a detailed interpretation of the molecular structure.

Key functional group signatures for this compound include:

N-H and O-H Stretching: Broad bands are typically observed in the high-frequency region (3500-2800 cm⁻¹) corresponding to the stretching vibrations of the N-H bonds in the amino and guanidinium groups, as well as O-H bonds when water is present. researchgate.net

C=O and COO⁻ Stretching: The carbonyl stretching of the carboxylic acid group (in its protonated form) and the asymmetric stretching of the carboxylate group (in its zwitterionic form) give rise to strong absorptions in the 1700-1600 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the -NH₂ group is typically identified around 1656 cm⁻¹. najah.edu

C-N Stretching: Vibrations associated with the C-N bonds of the guanidinium group are also prominent.

Backbone Vibrations: Modes such as C-C stretching and CH₂ bending and rocking appear at lower frequencies. For instance, a C-C bond stretch may appear around 848 cm⁻¹, and COO⁻ bending can be seen near 640 cm⁻¹.

The positions of these bands can be sensitive to the molecular environment, shifting due to factors like hydrogen bonding, which makes vibrational spectroscopy a powerful tool for studying crystal packing and intermolecular interactions. nih.gov

Table 2: Characteristic Vibrational Frequencies for L-arginine Phosphate (LAP)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3450 | O-H or N-H Stretching |

| ~3165 | N-H Stretching |

| ~2960 | C=N-H Stretching |

| ~1690 | C=O Stretching |

| ~1650 | COO⁻ (Amine) |

| ~896 | C-N Stretching |

| ~530 | C-O Bending |

Data compiled from FT-IR analysis of L-arginine phosphate crystals. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the molecular properties of this compound. nih.govnih.gov These approaches allow for the calculation of optimized molecular geometries, vibrational frequencies, electronic properties, and the nature of intermolecular interactions.

DFT calculations have been used to simulate the vibrational spectra (IR and Raman) of L-arginine and its derivatives. nih.govnih.gov By comparing the calculated frequencies with experimental data, a more reliable assignment of vibrational modes can be achieved. core.ac.uk For example, DFT calculations at the B3LYP/6-31++G* level have been used to analyze the vibrational features of L-arginine in aqueous solutions, considering both implicit and explicit hydration models. nih.gov

Computational studies on L-arginine phosphate (LAP) have investigated its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). biointerfaceresearch.com The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and charge transfer possibilities. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis is another technique used to investigate molecular stability, charge delocalization, and donor-acceptor interactions within the molecule. biointerfaceresearch.com

Furthermore, computational models can explore the effects of the crystal environment on molecular properties. Studies on LAP have shown that the crystalline environment induces a significant redistribution of charge density, leading to intermolecular charge transfer from the L-arginine cation to the phosphate anion and water molecule. aip.org These calculations demonstrate that the crystal environment plays a crucial role in determining the electrostatic properties, such as the dipole moment and hyperpolarizability, of the molecule in the solid state. aip.org Such theoretical approaches are invaluable for understanding structure-property relationships in these complex systems. researchgate.net

Quantum Chemical Calculations of Molecular Properties (e.g., Proton Affinity, Electrostatic Potentials)

Quantum chemical calculations are fundamental in characterizing the intrinsic molecular properties of this compound. These computational methods provide insights into the molecule's reactivity, polarity, and interaction potential.

A key property investigated through these methods is proton affinity (PA), which quantifies the gas-phase basicity of a molecule. The G3MP2B3 composite computational protocol has been utilized to estimate the absolute proton affinities of several non-standard amino acids, including this compound. This method involves high-level ab initio calculations to provide reliable thermochemical data. The guanidinium group, with its delocalized positive charge upon protonation, is the primary site of high basicity in this molecule, making its proton affinity a significant chemical descriptor.

Other molecular properties derived from quantum chemical calculations for amino acids include dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are summarized in the table below, which presents typical data ranges for related amino acids as a reference for understanding this compound.

Table 1: Calculated Molecular Properties of Representative Amino Acids

| Property | Value Range | Significance |

|---|---|---|

| Proton Affinity (PA) | ~1035 kJ/mol (for Arginine side chain) | Indicates high gas-phase basicity of the guanidinium group. |

| Dipole Moment (μ) | 3.0 - 13.0 D | Reflects the molecule's overall polarity. |

| Polarizability (α) | 85 - 117 ų | Measures the deformability of the electron cloud. |

| Ionization Energy (IE) | ~132 kcal/mol | Energy required to remove an electron. |

Molecular Modeling and Docking Simulations for Enzyme Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or enzyme. These simulations provide detailed insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex.

A notable example of this is the study of L-2-Amino-3-guanidino-propionic acid (AGPA), also known as dinor-L-arginine, with human arginase I (HAI). nih.gov HAI is a manganese metalloenzyme that hydrolyzes L-arginine. Understanding how analogs like AGPA bind is crucial for designing specific inhibitors. X-ray crystallography and molecular modeling have been used to determine the structure of AGPA bound to both manganese- and cobalt-substituted human arginase I. nih.gov

The docking simulations and structural analysis revealed that AGPA binds in the active site of the enzyme. The primary interactions stabilizing the complex are hydrogen bonds involving the α-carboxylate and α-amino groups of AGPA. nih.gov These groups form key hydrogen bonds with active site residues, anchoring the molecule in a specific orientation. Interestingly, in this complex, the guanidinium group of AGPA does not interact directly with the metal ions in the enzyme's active site, which is a key feature of its binding mode as a substrate analog. nih.gov

The general process of molecular docking involves preparing the 3D structures of both the ligand (AGPA) and the receptor (HAI), defining a binding site on the receptor, and then using a scoring algorithm to evaluate different binding poses of the ligand. The results are typically ranked by a docking score or binding energy, which estimates the binding affinity.

Table 2: Summary of Molecular Docking of AGPA with Human Arginase I

| Parameter | Description | Finding |

|---|---|---|

| Target Enzyme | Human Arginase I (HAI) | A binuclear manganese metalloenzyme involved in the urea (B33335) cycle. nih.gov |

| Ligand | L-2-Amino-3-guanidino-propionic acid (AGPA) | An unreactive substrate analog of L-arginine. nih.gov |

| Binding Site | Active site of HAI | AGPA occupies the substrate-binding pocket. |

| Key Interactions | Hydrogen Bonds | Dominated by interactions with the α-carboxylate and α-amino groups. nih.gov |

| Binding Affinity | Estimated by docking scores and confirmed by crystallography | Sufficient for stable binding in the active site. |

| Guanidinium Group Orientation | Does not interact directly with the active site metal ions. nih.gov | A key difference compared to the substrate L-arginine. |

Studies of Conformational Landscapes and Intermolecular Forces

The biological function and interaction profile of this compound are intrinsically linked to its three-dimensional structure and the non-covalent forces it can establish. The study of its conformational landscape involves identifying the stable, low-energy arrangements of its atoms, which are determined by the rotation around its single bonds.

For any amino acid, the conformation is defined by backbone and side-chain torsional angles. nih.gov The flexibility of the propionic acid backbone and the guanidino side chain in this compound allows it to adopt various conformations in solution. However, in a structured environment, such as an enzyme's active site, it is often restricted to a single "bioactive" conformation.

The X-ray crystal structure of L-2-Amino-3-guanidino-propionic acid when bound to human arginase I provides a clear snapshot of such a bioactive conformation. nih.gov In this bound state, the molecule's conformation is stabilized by a network of intermolecular forces, primarily hydrogen bonds. nih.gov

The key intermolecular forces at play in the stabilization of this compound and its interactions include:

Hydrogen Bonds: The α-amino and α-carboxylate groups are potent hydrogen bond donors and acceptors. The guanidinium group is a particularly strong hydrogen bond donor due to its multiple N-H groups and the positive charge delocalization. As seen in the arginase-AGPA complex, these hydrogen bonds are the dominant forces in enzyme-inhibitor recognition. nih.gov

Electrostatic Interactions: The charged nature of the α-carboxylate (negative) and the protonated guanidinium group (positive) leads to strong electrostatic or ionic interactions (salt bridges) with charged residues in a protein binding pocket.

The balance of these forces dictates the preferred conformation of the molecule and its binding orientation with other molecules. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape more broadly and to quantify the strength and dynamics of these intermolecular interactions over time.

Table 3: Intermolecular Forces Involving this compound

| Force Type | Molecular Groups Involved | Significance |

|---|---|---|

| Hydrogen Bonding | α-amino group, α-carboxylate group, Guanidinium group | Crucial for specific recognition in enzyme active sites. nih.gov |

| Electrostatic Interactions | Charged α-carboxylate and Guanidinium groups | Strong, long-range interactions that guide binding. |

| Van der Waals Forces | Entire molecular structure | Contribute to overall binding stability and shape complementarity. |

Advanced Analytical Methodologies for 2 Amino 3 Guanidino Propionic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 2-amino-3-guanidinopropionic acid from complex biological matrices. Both gas and liquid chromatography have been successfully employed, often requiring derivatization to enhance the analyte's properties for separation and detection.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. However, due to the low volatility of amino acids like 2-amino-3-guanidinopropionic acid, derivatization is a mandatory step to make them suitable for GC analysis. mdpi.comsigmaaldrich.com This process involves converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile derivatives. sigmaaldrich.com

Common derivatization strategies for amino acids for GC analysis include:

Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) is a common silylating agent. sigmaaldrich.com

Acylation followed by Esterification: A two-step process where the amino group is first acylated, and then the carboxyl group is esterified. nih.govresearchgate.net For instance, using pentafluoropropionic anhydride (B1165640) (PFPA) and methanol (B129727) can create methyl ester-pentafluoropropionic derivatives. nih.govresearchgate.net

Reaction with Chloroformates: Alkyl chloroformates are also utilized for the derivatization of amino acids for GC-MS analysis. mdpi.com

A study on the GC analysis of guanidino compounds, including guanidinopropionic acid, utilized a two-step derivatization with glyoxal (B1671930) and ethyl chloroformate. nih.gov This method allowed for the successful separation and quantification of several guanidino compounds in biological samples. nih.gov Another approach involved pre-column derivatization with glyoxal alone, enabling the elution and separation of guanidino compounds from an HP-5 column. nih.govoup.com

Optimization of Separation Parameters for Guanidino Compounds

Optimizing separation parameters is critical for achieving good resolution and sensitivity in the analysis of guanidino compounds. This involves careful selection of the chromatographic column, mobile phase (for liquid chromatography), temperature programming (for gas chromatography), and flow rate.

For GC analysis of guanidino compounds derivatized with glyoxal, an HP-5 column (30 m × 0.32 mm i.d.) is often used. nih.govoup.com The temperature program typically starts at a lower temperature (e.g., 90-100°C) and then ramps up to a higher temperature (e.g., 250-260°C) to elute all compounds of interest. nih.govnih.govoup.com The nitrogen flow rate is also a key parameter to optimize for efficient separation. nih.govnih.govoup.com

In High-Performance Liquid Chromatography (HPLC), which is also widely used for guanidino compound analysis, the choice of the stationary phase and mobile phase composition is paramount. tandfonline.comresearchgate.net Reversed-phase columns, such as C18, are frequently employed. tandfonline.comresearchgate.netchromforum.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium tetraborate) and organic solvents like methanol and acetonitrile. tandfonline.comresearchgate.net The pH of the mobile phase can significantly influence the retention and separation of these basic compounds. tandfonline.com Mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, can also be effective for retaining highly basic guanidino compounds. sielc.com

Strategies for Enhanced Detection and Quantification

To improve the sensitivity and selectivity of the analysis of 2-amino-3-guanidinopropionic acid, various derivatization strategies are employed to introduce chromophoric or fluorophoric tags, making the molecules detectable by UV-Visible or fluorescence detectors.

Development of Sensitive Analytical Assays

The development of sensitive analytical assays is crucial for detecting low concentrations of 2-amino-3-guanidinopropionic acid in biological samples. The choice of derivatization reagent and detection method significantly impacts the assay's sensitivity.

Fluorescence detection, following derivatization with reagents like ninhydrin (B49086) or AQC, generally offers higher sensitivity than UV detection. nih.govusp.org For instance, precolumn derivatization with ninhydrin followed by fluorescence detection can achieve quantification limits of about 20 µg/L for guanidino compounds. nih.gov

Gas chromatography coupled with a flame ionization detector (FID) has also been shown to provide good sensitivity for the analysis of derivatized guanidino compounds, with limits of detection in the low micromolar range. nih.govnih.gov

The following table summarizes various derivatization reagents and their corresponding detection methods used in the analysis of guanidino compounds:

| Derivatization Reagent | Detection Method | Application |

| Glyoxal and Ethyl Chloroformate | Gas Chromatography (GC-FID) | Analysis of guanidino compounds in serum and urine. nih.gov |

| Glyoxal | Gas Chromatography (GC-FID) | Determination of guanidino compounds in uremic patients. nih.govoup.com |

| Ninhydrin | HPLC with Fluorescence Detection | Precolumn derivatization for guanidino compounds in biological samples. nih.gov |

| Pyridoin | HPLC with UV Detection | Determination of guanidino compounds in serum. tandfonline.com |

| Methylglyoxal | HPLC with UV Detection | Analysis of guanidino compounds in serum. researchgate.net |

| Phenylisothiocyanate (PITC) | HPLC with UV Detection | Precolumn derivatization for amino acid analysis. usp.org |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | HPLC with Fluorescence Detection | Precolumn derivatization for amino acid analysis. usp.org |

Mass Spectrometric Identification and Characterization (Inferred application for complex biological samples)

Mass spectrometry (MS) is a powerful analytical technique that provides detailed structural information and high sensitivity for the identification and characterization of compounds in complex biological samples. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes an invaluable tool for the analysis of 2-amino-3-guanidinopropionic acid.

In the context of complex biological samples, LC-MS/MS (tandem mass spectrometry) is particularly useful. It allows for the selective detection and fragmentation of the target analyte, providing a high degree of confidence in its identification. For instance, in the analysis of β-guanidinopropionic acid (an isomer of the target compound) in mouse quadriceps, a liquid chromatography-tandem mass spectrometry method was used. The precursor ion (132.016 Da) and a specific daughter ion (72.1 Da) were monitored for quantification. nih.gov This approach offers excellent specificity, minimizing interference from other components in the biological matrix.

GC-MS is also a viable option, especially after derivatization. The derivatized amino acids produce characteristic fragmentation patterns in the mass spectrometer, which can be used for their identification. sigmaaldrich.com For example, TBDMS derivatives of amino acids show typical fragments corresponding to the loss of specific chemical groups. sigmaaldrich.com

The use of stable isotope-labeled internal standards in both GC-MS and LC-MS analyses can significantly improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. mdpi.comnih.gov

Mass spectral databases, such as MassBank, contain fragmentation data for various compounds, including 3-guanidinopropanoic acid, which can aid in the identification of unknown compounds in a sample. massbank.jpmassbank.eu

Structure Activity Relationship Studies and Mechanistic Insights

Correlating Structural Modifications with Biochemical Impact

The biochemical function of 2-Amino-3-guanidino-propionic acid and related arginine analogues is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies, which involve systematically altering the chemical structure of a compound and observing the corresponding changes in its biological activity, have been instrumental in understanding how these molecules interact with enzymatic targets. These investigations typically focus on modifying the guanidino group, the carbon backbone, and the core amino acid moiety.

Research into the effects of various arginine analogues on nitric oxide synthase (NOS) activity provides a clear example of these principles. nih.gov Nitric oxide (NO) is synthesized by NOS from L-arginine, which possesses a critical guanidino group. nih.gov Modifications to this structure can transform the molecule from a substrate into an inhibitor. For instance, while L-homoarginine (with one additional methylene (B1212753) group in its carbon chain) can act as a substrate for NOS, the production of NO is lower than from L-arginine. nih.gov Conversely, methylation of the guanidino nitrogen, as seen in N-monomethyl-L-arginine (L-NMA), results in a potent NOS inhibitor. nih.govnih.gov

The length of the side chain is a crucial determinant of activity. In studies on human arginase I, an enzyme that hydrolyzes L-arginine, the unreactive substrate analogue L-2-amino-3-guanidinopropionic acid (AGPA), which has a side chain two methylene groups shorter than L-arginine, was investigated. sc.edu X-ray crystallography revealed that while the α-carboxylate and α-amino groups dominate the enzyme-inhibitor recognition through hydrogen bonds, the shorter side chain prevents the guanidinium (B1211019) group from interacting directly with the metal ions in the enzyme's active site. sc.edu

Similarly, SAR studies on analogues of 3-guanidinopropionic acid, explored for their antidiabetic properties, showed that the scope of activity was exceedingly narrow. nih.gov Modifications such as homologation (changing the chain length), α-alkylation, and bioisosteric replacement of the aminoguanidine (B1677879) were generally detrimental to the desired antidiabetic activity. researchgate.net However, notable exceptions that maintained or improved activity included the introduction of an α-amino group, or the replacement of the guanidine (B92328) with an aminopyridine, isothiourea, or aminoguanidine moiety. nih.gov

The following interactive table summarizes research findings on how specific structural modifications to arginine analogues correlate with their impact on Nitric Oxide Synthase (NOS).

| Compound Name | Structural Modification from L-Arginine | Impact on NOS Activity | Citation |

| L-Homoarginine | Side chain extended by one methylene group. | Acts as a substrate, but with lower NO production. | nih.gov |

| L-Canavanine | Oxygen replaces the terminal methylene group of the side chain. | Acts as a substrate for NOS. | nih.gov |

| N-Monomethyl-L-arginine (L-NMA) | Methyl group added to one of the terminal guanidino nitrogens. | Potent inhibitor of NOS activity. | nih.govnih.gov |

| α-Guanidinoglutaric acid | An arginine analogue. | Inhibited NOS activity at levels comparable to L-NMA. | nih.gov |

| Arcaine | An arginine analogue where guanidino nitrogens are not substituted. | Inhibited NOS activity at levels comparable to L-NMA. | nih.gov |

Mechanistic Understanding of Guanidino Group Contributions to Molecular Function

The guanidino group, the defining feature of this compound and its parent compound arginine, is central to its molecular function. wikipedia.org Its significance stems from its unique physicochemical properties. The side chain of arginine contains a guanidinium group with a pKa of 13.8, causing it to be protonated and positively charged at physiological pH. wikipedia.org Due to resonance, this positive charge is delocalized across the nitrogen atoms, allowing for the formation of multiple hydrogen bonds and strong electrostatic interactions. wikipedia.org

This delocalized cation plays a crucial role in several mechanistic aspects:

Target Recognition and Binding: The planar, charged guanidinium group is essential for molecular recognition by biological targets. In enzymes such as nitric oxide synthase (NOS), the active site possesses negatively charged amino acid residues that form ionic bonds with the guanidinium group, anchoring the substrate in the correct orientation for a reaction to occur.

Catalytic Function: Beyond simply binding, the guanidino group is the reactive center in the biosynthesis of nitric oxide from arginine. wikipedia.org The oxidation of one of the guanidino nitrogens by NOS is the key step in forming nitric oxide and the co-product, citrulline.

Physicochemical Influence: The strong basicity of the guanidino group ensures the molecule is positively charged under physiological conditions. This charge is critical for its interaction with and transport by cellular transporters, such as cationic amino acid transporters.

The binding of L-2-amino-3-guanidinopropionic acid to human arginase I illustrates the importance of precise positioning. sc.edu In this case, the shorter side chain prevents the guanidinium group from engaging with the binuclear manganese cluster at the active site, a key interaction for the hydrolysis of L-arginine. sc.edu This demonstrates that while the guanidino group is a primary recognition feature, its effectiveness is highly dependent on its spatial presentation by the rest of the molecular scaffold.

Design Principles for Investigating Arginine Analogues

The rational design and investigation of arginine analogues like this compound are guided by established medicinal chemistry principles aimed at probing biological systems and developing new therapeutic agents. These strategies focus on systematically modifying the molecule to understand the structural requirements for a specific biological effect.

Guanidino Group Modification: This is a primary strategy for converting a substrate into an inhibitor.

N-Alkylation: Introducing small alkyl groups, such as a methyl group, onto the guanidino nitrogens is a common tactic. This modification led to the discovery of potent NOS inhibitors like N-monomethyl-L-arginine (L-NMA). nih.govnih.gov

Bioisosteric Replacement: The guanidino group can be replaced by other chemical groups with similar physical or chemical properties. In the search for novel antidiabetic agents based on 3-guanidinopropionic acid, bioisosteres such as isothiourea and aminoguanidine were found to be effective replacements. nih.gov

Carbon Scaffold Alteration: Modifying the carbon chain that connects the α-carbon to the guanidino group allows researchers to probe the spatial dimensions of a binding pocket.

Homologation: The length of the side chain can be systematically increased or decreased. Increasing the chain length by one carbon (homoarginine) results in a weaker NOS substrate compared to arginine. nih.gov Decreasing the chain length, as in this compound, alters the binding mode within human arginase I. sc.edu

Conformational Constraint: Introducing rings or double bonds into the side chain can lock the molecule into a specific shape. This helps identify the "bioactive conformation," the precise three-dimensional structure required for biological activity.

Stereochemical Variation: Biological systems are inherently chiral, meaning they differentiate between the left-handed (L) and right-handed (D) enantiomers of a molecule. Typically, only the L-isomer of amino acids is biologically active. wikipedia.org Synthesizing and testing both enantiomers of an analogue is a fundamental step to confirm that its interaction with a target is specific.

By applying these principles, scientists can create a diverse library of molecular probes from a single lead compound. This systematic approach not only deepens the understanding of complex biological pathways but also forms the foundation for discovering new and more effective medicines.

Q & A

Basic Questions

Q. How should aqueous solutions of 2-amino-3-guanidino-propionic acid be prepared for in vitro studies?

- Methodological Answer : Dissolve the crystalline solid directly in aqueous buffers (e.g., PBS, pH 7.2) at a concentration ≤50 mg/ml, as higher concentrations may precipitate. Vortex gently to ensure homogeneity. Filter-sterilize using a 0.22 µm membrane for cell-based assays. Avoid prolonged storage of solutions (>24 hours) to prevent degradation .

| Solubility in Common Buffers |

|---|

| PBS (pH 7.2) |

| Water (25°C) |

| Tris-HCl (pH 8.0) |

Q. What storage conditions optimize the stability of this compound?

- Store the crystalline solid at -20°C in a desiccated environment to prevent moisture absorption. Under these conditions, the compound remains stable for ≥4 years. Avoid freeze-thaw cycles for prepared solutions, as repeated cycles may alter efficacy .

Q. Which analytical methods are recommended for verifying purity in synthesized batches?

- Use HPLC with UV detection (λ = 210–220 nm) for quantitative purity assessment. Complementary techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C spectra.

- Mass Spectrometry (MS) : Validate molecular weight (MW = 131.1 g/mol) .

Advanced Research Questions

Q. How does this compound act as a competitive inhibitor in metabolic studies?

- The compound mimics creatine structurally, competitively inhibiting creatine kinase in energy metabolism pathways. Experimental validation requires:

- Kinetic Assays : Measure enzyme activity with varying substrate (creatine) and inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd).

- Cell-Based Models : Use muscle or neuronal cell lines to assess ATP depletion under inhibition .

Q. What strategies resolve discrepancies in reported efficacy across cellular models?

- Controlled Variables : Standardize cell culture conditions (e.g., media glucose levels, oxygenation).

- Dose-Response Curves : Test concentrations from 0.1–10 mM to identify model-specific thresholds.

- Metabolomic Profiling : Compare ATP/ADP ratios and creatine levels via LC-MS to contextualize efficacy .

Q. How to design a longitudinal study assessing chronic effects on muscle metabolism in animal models?

- Experimental Design :

- Model : Rodents (e.g., C57BL/6 mice) administered 1–2% β-GPA in drinking water for 4–8 weeks.

- Endpoints : Muscle mass (via MRI), endurance (treadmill tests), and mitochondrial density (electron microscopy).

- Control Groups : Pair-fed cohorts to account for potential appetite suppression.

Methodological Considerations

Q. How to mitigate risks of respiratory irritation during handling?

- Safety Protocols :

- Work in a fume hood with PPE (gloves, lab coat, goggles).

- Use dust-suppression techniques (e.g., wet weighing) for the crystalline form.

- Monitor air quality for particulate levels >1 mg/m³ .

Q. What are the ethical and technical challenges in using this compound in in vivo studies?

- Ethical : Ensure compliance with institutional animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare).

- Technical : Address compound palatability in feed/water by masking taste with sucrose (≤5% w/v). Validate dosing consistency via weekly HPLC analysis of administered solutions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.